Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate is a lithium salt derived from the heterocyclic imidazo[1,2-a]pyridine scaffold, featuring a methyl substituent at the 3-position and a carboxylate group at the 2-position. This compound is synthesized via methods analogous to those described for related derivatives, such as S-alkylation of pyridinium salts followed by alkaline treatment . The imidazo[1,2-a]pyridine core is notable for its electron-rich aromatic system, which facilitates diverse reactivity and applications in medicinal chemistry and materials science. The lithium counterion enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations or catalytic applications.
Properties
IUPAC Name |
lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H,1H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSDCCFQKTWRMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C2N1C=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411256-31-8 | |
| Record name | lithium(1+) 3-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For the specific synthesis of Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate, a common approach involves the reaction of 2-methylimidazo[1,2-a]pyridine with lithium salts under controlled conditions .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve large-scale multicomponent reactions and condensation reactions due to their efficiency and scalability . The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of these compounds .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: Substitution reactions, particularly halogenation, can be performed using halogens like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized products, and reduced forms of the compound .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activities. For example, studies have shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate may share similar properties due to its structural characteristics.
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds are believed to modulate specific enzymes and receptors involved in cancer progression. This compound's ability to interact with molecular targets positions it as a candidate for further investigation in cancer therapeutics.
Case Study 1: Antitubercular Activity
A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against resistant strains, indicating strong potential for therapeutic development against tuberculosis .
| Compound | MIC (μM) | Activity against MDR/XDR |
|---|---|---|
| 13 | ≤0.006 | Yes |
| 18 | ≤0.006 | Yes |
Case Study 2: Anticancer Activity
Studies have reported that specific imidazo[1,2-a]pyridine derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, a derivative showed significant inhibition of cell proliferation in breast cancer models through apoptosis induction mechanisms .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| A | 0.5 | Breast Cancer |
| B | 0.8 | Lung Cancer |
Mechanism of Action
The mechanism of action of Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Amide ()
- Structural Differences : The methyl group is at the 2-position (vs. 3-position in the target compound), and the carboxylate is replaced by a carboxamide group.
- Impact on Properties :
Ethyl 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylate ()
- Core Heterocycle Modification : Pyrimidine (two nitrogen atoms) replaces pyridine, altering electronic properties.
- Substituent Effects :
Counterion and Ester Derivatives
- Lithium Salt vs. Ethyl Esters :
Data Table: Key Comparative Properties
Biological Activity
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the imidazo[1,2-a]pyridine scaffold, which is known for its diverse biological properties. The synthesis typically involves the reaction of lithium hydroxide with various derivatives of imidazo[1,2-a]pyridine-3-carboxylates. For instance, a study demonstrated the synthesis of 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid through a multi-step process involving bromo-substituted precursors and lithium hydroxide in a THF/water mixture .
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. In particular, compounds synthesized from this scaffold have been tested against Mycobacterium tuberculosis. A study reported that certain imidazo[1,2-a]pyridine-3-carboxamide derivatives displayed moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .
Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 5b | 12.5 | Good |
| 5d | 12.5 | Good |
| 5e | 12.5 | Good |
| Others | >25 | Moderate to Low |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. A variety of imidazo[1,2-a]pyridine derivatives have shown promise against various cancer cell lines. For example, studies have indicated that these compounds can induce apoptosis in cancer cells via caspase-3 mediated pathways .
Case Study: Anticancer Activity against MCF-7 Cell Line
A specific study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against the MCF-7 breast cancer cell line. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
Table 2: Cytotoxicity Data Against MCF-7 Cell Line
| Compound | IC50 (μM) | Comparison to Doxorubicin |
|---|---|---|
| Compound A | 15 | Comparable |
| Compound B | 20 | Slightly Less Effective |
| Compound C | 10 | More Effective |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Studies suggest that substitutions at specific positions on the imidazo ring can significantly enhance both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups on the phenyl ring has been linked to improved cytotoxicity .
Q & A
Basic: What are the optimal synthetic routes for preparing Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Substitution : React 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid with lithium hydroxide in anhydrous ethanol under reflux (60–70°C) for 6–8 hours. Monitor pH to ensure complete deprotonation .
- Cyclization : Use acid catalysts (e.g., HCl) in methanol to cyclize precursor amines or esters, followed by lithium salt formation via ion exchange .
Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) and use inert atmospheres (N₂/Ar) to minimize oxidation. Yield improvements (>70%) are achievable via dropwise addition of reagents to control exothermic side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of Lithium 3-methylimidazo[1,2-a]pyridine-2-carboxylate?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for pyridine protons) and methyl/carboxylate groups (δ 2.3–2.7 ppm for CH₃; δ 165–170 ppm for COO⁻) .
- IR Spectroscopy : Confirm carboxylate (asymmetric stretching ~1580 cm⁻¹, symmetric ~1400 cm⁻¹) and imidazo-pyridine C=N (~1600 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+Li]⁺ peak at m/z calculated with <2 ppm error) .
Advanced: How can density functional theory (DFT) predict the electronic structure and lithium-ion coordination behavior of this compound?
Methodological Answer:
- DFT Setup : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy .
- Basis Sets : Employ projector-augmented wave (PAW) pseudopotentials to model core electrons and plane-wave basis sets (cutoff energy ≥400 eV) for valence electrons .
- Coordination Analysis : Calculate lithium binding energies (ΔE) to carboxylate oxygen atoms and visualize electron localization function (ELF) maps to assess ionic vs. covalent bonding . Validate against experimental X-ray diffraction or EXAFS data .
Advanced: What methodologies resolve contradictions in electrochemical data (e.g., ion transport vs. conductivity) for this compound?
Methodological Answer:
- Impedance Spectroscopy : Measure ionic conductivity (σ) via Nyquist plots and separate bulk vs. grain boundary contributions using equivalent circuit modeling .
- Contradiction Analysis : If σ decreases despite high Li⁺ mobility, check for electronic conductivity interference using Hebb-Wagner polarization or DC polarization .
- Cross-Validation : Compare DFT-predicted Li⁺ migration barriers (e.g., nudged elastic band method) with tracer diffusion coefficients from pulsed-field gradient NMR .
Advanced: How do solvent and counterion choices influence stability/reactivity in nucleophilic substitutions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions but may reduce carboxylate solubility. Use mixed solvents (e.g., DMSO:EtOH 1:3) for balance .
- Counterion Screening : Test Na⁺ vs. K⁺ salts to compare reactivity; Li⁺’s small ionic radius enhances nucleophilicity but may increase aggregation in nonpolar solvents .
- Stability Assays : Monitor decomposition via TGA/DSC (thermal stability) and UV-vis (hydrolysis in aqueous buffers at pH 4–9) .
Advanced: What strategies mitigate phase separation in parallel synthesis of derivatives?
Methodological Answer:
- Reaction Design : Use homogeneous catalysts (e.g., Pd/C in H₂ reduction) and avoid solid reagents that cause heterogeneity .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate conversion and adjust stoichiometry dynamically .
- Workflow Optimization : Implement automated liquid handling for precise reagent addition (±2% volume tolerance) to minimize batch variability .
Advanced: How do C-3/C-5 structural modifications affect lithium-ion binding and electrochemical performance?
Methodological Answer:
- Substitution Studies : Introduce electron-withdrawing groups (e.g., -NO₂ at C-5) to enhance Li⁺ binding (ΔG calculated via DFT) but may reduce redox stability .
- Electrochemical Testing : Cyclic voltammetry (scan rates 0.1–1 mV/s) in Li-half-cells to assess capacity retention and SEI formation .
- Crystallography : Compare X-ray structures of modified vs. parent compounds to correlate lattice parameters with ionic conductivity .
Basic: What parameters ensure high purity (>98%) for pharmacological studies?
Methodological Answer:
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) or recrystallization (ethanol/water 3:1) .
- QC Protocols : Validate purity via triple detection (HPLC-DAD, ELSD, HRMS) and quantify residual solvents (GC-MS; ICH Q3C limits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
